![molecular formula C20H24O4 B14429581 1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol CAS No. 81697-53-2](/img/structure/B14429581.png)
1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol is an organic compound with the molecular formula C20H24O4. This compound consists of a cyclopentane ring substituted with a hydroxybis(2-methoxyphenyl)methyl group. It is a complex molecule that finds applications in various fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of cyclopentanone with 2-methoxybenzaldehyde in the presence of a suitable catalyst to form an intermediate, which is then further reacted with another equivalent of 2-methoxybenzaldehyde under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, ethers
Applications De Recherche Scientifique
1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxy group and the methoxyphenyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol can be compared with other similar compounds, such as:
1-[Hydroxybis(2-methoxyphenyl)methyl]cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
1-[Hydroxybis(2-methoxyphenyl)methyl]cyclobutan-1-ol: Similar structure but with a cyclobutane ring instead of a cyclopentane ring.
1-[Hydroxybis(2-methoxyphenyl)methyl]cycloheptan-1-ol: Similar structure but with a cycloheptane ring instead of a cyclopentane ring.
The uniqueness of this compound lies in its specific ring size and substitution pattern, which influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
81697-53-2 |
|---|---|
Formule moléculaire |
C20H24O4 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1-[hydroxy-bis(2-methoxyphenyl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C20H24O4/c1-23-17-11-5-3-9-15(17)20(22,19(21)13-7-8-14-19)16-10-4-6-12-18(16)24-2/h3-6,9-12,21-22H,7-8,13-14H2,1-2H3 |
Clé InChI |
YKGAYLYNMKPPEH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(C2=CC=CC=C2OC)(C3(CCCC3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



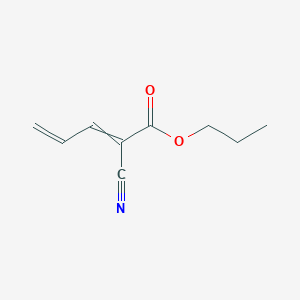
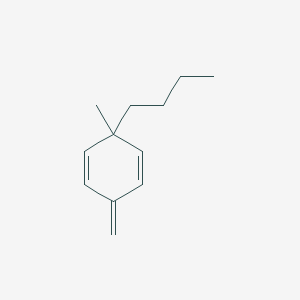
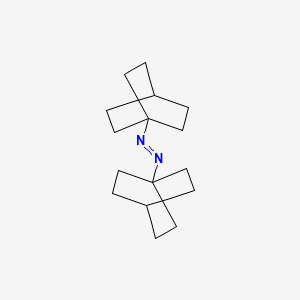

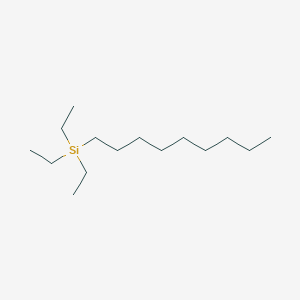
![(7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14429531.png)
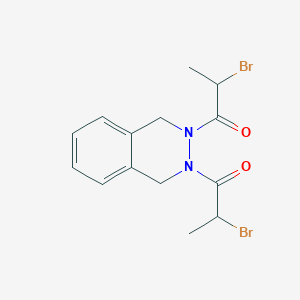
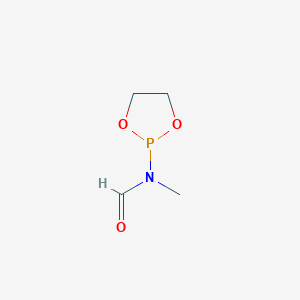
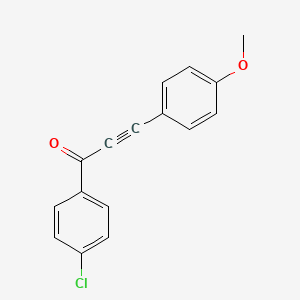
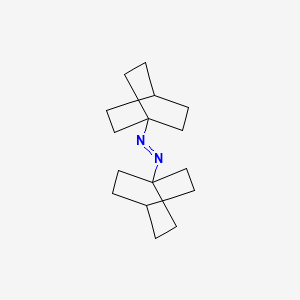
![Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate](/img/structure/B14429573.png)
![9-Tert-butylbenzo[pqr]tetraphene](/img/structure/B14429575.png)
![3-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14429585.png)
